molecular formula C11H15ClN2O B047872 7-Methoxytryptamine hydrochloride CAS No. 112496-59-0

7-Methoxytryptamine hydrochloride

Cat. No. B047872
M. Wt: 226.7 g/mol
InChI Key: SUJKAJKVFWJRPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tryptamine derivatives, including those related to 7-methoxytryptamine hydrochloride, often involves complex organic reactions that incorporate methoxy groups into the tryptamine skeleton. For example, the synthesis of 5-hydroxytryptamine-4,7-dione hydrochloride, a structurally related compound, described starting from 3-bromo-4,5-dimethoxybenzaldehyde, involves multiple steps, including nitromethylenation, nitration, reductive cyclization, and autoxidation processes to achieve the desired product (Sinhababu & Borchardt, 1988).

Molecular Structure Analysis

Molecular structure analysis of tryptamine derivatives like 7-methoxytryptamine hydrochloride focuses on understanding the conformational preferences and electronic distribution within the molecule. The Fourier transform infrared spectra (FTIR) and molecular structure studies of 5-methoxytryptamine, a closely related compound, reveal insights into the vibrational assignments, geometry optimization, and conformational analysis, contributing to the comprehensive understanding of its chemical behavior (Bayari & İde, 2003).

Chemical Reactions and Properties

Chemical reactions involving tryptamine derivatives are diverse, depending on the functional groups present and the reaction conditions. The study of various tryptamine derivatives, including the hydrochloride salts of substituted tryptamines, provides valuable information on their reactivity, such as hydrogen bonding patterns and potential for further chemical modifications. These insights are crucial for exploring the chemical properties and reactivity of compounds like 7-methoxytryptamine hydrochloride (Pham et al., 2021).

Physical Properties Analysis

The physical properties of 7-methoxytryptamine hydrochloride, including its solubility, melting point, and crystal structure, are essential for its characterization and application in further studies. Although specific data on 7-methoxytryptamine hydrochloride were not directly found, research on related compounds, such as the crystalline forms of nine hydrochloride salts of substituted tryptamines, provides a framework for understanding the physical characteristics of these types of compounds (Pham et al., 2021).

Scientific Research Applications

Melatonin: A Model for Plant Physiology and Crop Enhancement

Melatonin has been identified as a crucial molecule in plants, influencing a wide range of physiological functions from growth regulation to stress response. Research by Nawaz et al. (2016) highlights its pleiotropic actions across different organisms, including its role in enhancing crop growth and development under stress conditions. This review consolidates information on melatonin's presence in various plant species, its biosynthesis, and its mechanisms of action, emphasizing its application in agricultural science to improve crop resilience and yield (Nawaz et al., 2016).

Melatonin and Reproductive Physiology

Melatonin's role as an antioxidant in the ovarian follicle presents significant implications for reproductive health and fertility treatments. Tamura et al. (2012) discuss its beneficial effects on oocyte maturation, embryo development, and granulosa cell luteinization, highlighting the potential of melatonin supplementation in improving fertilization rates and pregnancy outcomes in infertile women (Tamura et al., 2012).

Melatonin in Neuroprotective Strategies

Research on melatonin's anti-glioma functions reveals its potential as an adjuvant therapeutic agent in the treatment of glioma, a type of brain tumor. Maitra et al. (2019) provide a comprehensive review of melatonin's synthesis, distribution, and signaling mechanisms, along with its antitumor effects, particularly emphasizing its role in glioma treatment. This highlights melatonin's broad therapeutic potential beyond its well-known regulatory functions in circadian rhythms (Maitra et al., 2019).

Melatonin as an Antioxidant

The antioxidant properties of melatonin are explored by Reiter et al. (1993), who detail how melatonin interacts with oxygen-centered free radicals, offering protection against molecular damage. This action positions melatonin as a critical molecule for protecting cells from oxidative stress, with potential applications in aging and disease prevention strategies (Reiter, 1993).

Melatonin in Managing Infectious Diseases

The immunomodulatory and antioxidant effects of melatonin suggest its potential as a therapeutic agent against various infections. Daryani et al. (2017) review the effects of melatonin on protozoan parasitic infections, indicating that its administration could offer a novel approach to treating infections like toxoplasmosis and malaria, highlighting melatonin's versatile therapeutic applications (Daryani et al., 2017).

properties

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10;/h2-4,7,13H,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJKAJKVFWJRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641039
Record name 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxytryptamine hydrochloride

CAS RN

112496-59-0
Record name 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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